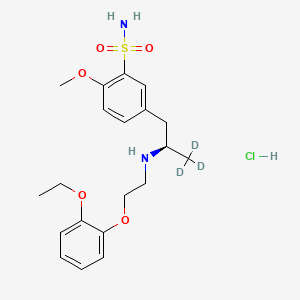

(R)-Tamsulosin-d3 Hydrochloride

Beschreibung

Contextualizing Deuterated Analogues in Drug Discovery and Development Research

The use of deuterated compounds, like (R)-Tamsulosin-d3 Hydrochloride, is a sophisticated strategy in pharmaceutical sciences. This approach, known as deuteration, involves the selective replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612). uniupo.itnih.gov This seemingly minor structural change can have significant consequences for a drug's behavior in the body, offering a powerful tool for researchers. nih.govtandfonline.com

Historical Evolution of Isotopic Labeling in Chemical and Biochemical Sciences

Isotopic labeling is a foundational technique used to trace the path of an isotope through a chemical reaction or a metabolic pathway. wikipedia.org The concept dates back to the early 20th century, even before the discovery of isotopes, when "chemically labeled" molecules were used to study fatty acid degradation. nih.gov The formal use of isotopes in biochemical research began around 1935 with experiments using deuterated fatty acids and sterols to track their fate in living organisms. nih.gov Initially, isotopic labeling, including the use of radioactive isotopes (radiolabeling), was primarily a tool for elucidating reaction mechanisms and metabolic pathways. wikipedia.orgtaylorandfrancis.com Over the decades, with the development of sensitive analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR), the application of stable isotopes, particularly deuterium, has expanded significantly. unibestpharm.comthalesnano.com

Strategic Importance of Deuterium Substitution in Modern Pharmaceutical R&D

In modern pharmaceutical research and development, deuterium substitution has emerged as a key strategy for optimizing drug candidates. uniupo.itnih.gov The core principle behind this strategy is the "kinetic isotope effect." advancedsciencenews.comuni-bonn.de The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). tandfonline.cominformaticsjournals.co.in This increased bond strength can make the C-D bond more resistant to cleavage by metabolic enzymes, a common route for drug breakdown in the body. deutramed.com

By strategically placing deuterium atoms at metabolically vulnerable sites within a drug molecule, researchers can slow down its breakdown. nih.gov This can lead to an improved pharmacokinetic profile, meaning the drug may last longer in the body. nih.govmusechem.com The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, a testament to the viability of this approach. uniupo.itnih.gov This success has spurred further investment and research into deuterated compounds, with a shift from creating deuterated versions of existing drugs to incorporating deuteration in the discovery of new chemical entities. uniupo.itnih.gov

Advantages of Deuterium Over Other Isotopes in Research Applications

Deuterium offers several distinct advantages over other isotopes in pharmaceutical research applications:

Stability: Deuterium is a stable, non-radioactive isotope of hydrogen. unibestpharm.com This makes it safe to handle and suitable for long-term studies without the concerns and specialized handling requirements associated with radioactive isotopes like tritium (B154650) (³H). unibestpharm.comstudysmarter.co.uk

Minimal Structural Change: The replacement of hydrogen with deuterium is the smallest possible chemical modification to a molecule. nih.gov This minimizes the risk of altering the drug's fundamental pharmacological properties, such as its ability to bind to its target receptor. tandfonline.comresearchgate.net

Significant Kinetic Isotope Effect: Despite the subtle structural change, the difference in mass between hydrogen and deuterium is significant enough to produce a pronounced kinetic isotope effect, slowing down metabolic reactions. tandfonline.comadvancedsciencenews.com

Detection: The presence of deuterium can be readily detected and quantified using modern analytical techniques like mass spectrometry and NMR spectroscopy. thalesnano.com

| Feature | Deuterium (²H) | Tritium (³H) | Carbon-14 (B1195169) (¹⁴C) |

| Isotope Type | Stable | Radioactive | Radioactive |

| Radioactivity | No | Yes | Yes |

| Impact on Molecular Structure | Minimal | Minimal | Can be significant |

| Primary Research Use | Modifying pharmacokinetics, mechanistic studies | Tracing, radiolabeling assays | Tracing, metabolic studies |

| Handling Requirements | Standard laboratory procedures | Specialized handling for radioactivity | Specialized handling for radioactivity |

Rationale for Deuterium Labeling in (R)-Tamsulosin Research

The application of deuterium labeling to (R)-Tamsulosin, resulting in this compound, is driven by specific research objectives aimed at understanding and potentially improving the parent drug's characteristics.

Facilitating Mechanistic Insights into Drug Action and Biotransformation

Deuterated compounds are invaluable tools for gaining a deeper understanding of how a drug works and how it is transformed in the body. thalesnano.comresearchgate.net By observing how deuteration at specific positions affects the drug's metabolism, researchers can identify the primary sites of metabolic breakdown. juniperpublishers.com This information is crucial for understanding the formation of metabolites, which may have different activity or toxicity profiles than the parent drug. researchgate.netjuniperpublishers.com The use of this compound in research can help to elucidate the specific metabolic pathways of tamsulosin (B1681236), providing a clearer picture of its biotransformation and helping to identify which enzymes are involved. researchgate.netnih.gov This knowledge can be instrumental in designing future drug candidates with improved properties. tandfonline.com

| Research Application | Rationale |

| Metabolic Stability Studies | The stronger C-D bond can slow down enzymatic metabolism, potentially leading to a longer drug half-life. nih.govdeutramed.com |

| Pharmacokinetic Profiling | Deuterated standards allow for more accurate measurement of the drug and its metabolites in biological samples. veeprho.com |

| Mechanistic Elucidation | Pinpointing the sites of metabolism by observing the effects of deuteration. juniperpublishers.com |

| Investigating Metabolite Formation | Understanding how the drug is broken down and what byproducts are formed. researchgate.net |

Enhancing Bioanalytical Methodologies via Isotopic Internal Standards

The precision and accuracy of bioanalytical methods are paramount for the reliable quantification of drugs in biological matrices like plasma or serum. pharmacompass.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for this purpose due to its high sensitivity and specificity. researchgate.netnih.govrjptonline.org Within LC-MS/MS-based assays, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantification. researchgate.net this compound is an exemplary SIL-IS for the analysis of tamsulosin.

An internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls to correct for the variability that can occur during sample preparation and analysis. payeshdarou.ir The ideal IS has physicochemical properties as close as possible to the analyte of interest. A SIL-IS like this compound is nearly identical to the non-labeled tamsulosin in terms of chemical structure, extraction recovery, chromatographic retention time, and ionization efficiency. medchemexpress.comnih.gov However, it is distinguishable by the mass spectrometer due to the mass difference imparted by the deuterium atoms. rjptonline.org This co-eluting, yet mass-differentiable, nature allows the SIL-IS to accurately account for matrix effects and variations in sample extraction and instrument response, leading to significantly improved method robustness, precision, and accuracy. nih.govpayeshdarou.ir

Several validated LC-MS/MS methods for tamsulosin quantification highlight the importance of an appropriate internal standard. While some methods have successfully used other compounds like propranolol (B1214883) or finasteride, the use of a deuterated analogue of tamsulosin is consistently recognized as the most suitable approach. payeshdarou.irresearchgate.netnih.gov For instance, a highly sensitive method for analyzing tamsulosin in human plasma successfully employed tamsulosin-d5 as the internal standard, demonstrating excellent precision and accuracy. nih.gov Another study quantifying multiple analytes in breast milk utilized (R)-tamsulosin-d4 hydrochloride as the internal standard for tamsulosin. sci-hub.se

Table 1: Comparison of Validated LC-MS/MS Methods for Tamsulosin Quantification This interactive table summarizes key parameters from various research findings. Sort by clicking headers.

Overview of this compound's Academic Significance as a Research Tool

The academic significance of this compound is intrinsically linked to its role in facilitating high-quality research that requires precise drug quantification. Its primary application as an internal standard is crucial for pharmacokinetic (PK) studies, which investigate how an organism affects a drug, covering the processes of absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov

Accurate PK data is the bedrock of drug development and academic pharmaceutical research. Reliable quantification of tamsulosin in biological samples allows researchers to:

Determine Bioequivalence: In studies comparing different formulations of a drug, such as a generic versus a brand-name product, precise analytical methods are required to prove that they result in the same concentration of the drug in the body over time. nih.govpayeshdarou.ir The use of this compound ensures that these comparisons are accurate.

Investigate Drug-Drug Interactions: Tamsulosin is metabolized mainly by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. nih.gov Studies evaluating how co-administered drugs affect the pharmacokinetics of tamsulosin rely on sensitive and accurate assays to measure any changes in tamsulosin concentration. researchgate.net This is critical for understanding potential interaction risks.

Characterize Metabolic Profiles: Understanding how tamsulosin is metabolized is essential. sciepub.com Accurate measurement of the parent drug over time, enabled by a reliable internal standard, is the first step in building a complete picture of its metabolic fate.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-methoxy-5-[(2R)-3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIZZTHXZRDOFM-GGBIRWKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R Tamsulosin D3 Hydrochloride

Strategies for Stereoselective Deuteration in (R)-Tamsulosin Synthesis

The precise incorporation of deuterium (B1214612) at specific stereocenters is a significant challenge in the synthesis of deuterated chiral molecules. For (R)-Tamsulosin-d3, this requires methods that can introduce deuterium without compromising the desired (R)-enantiomer configuration.

Enantioselective Approaches to Incorporate Deuterium at Chiral Centers

Enantioselective synthesis is paramount in producing the desired (R)-enantiomer of tamsulosin (B1681236). researchgate.net Catalytic asymmetric synthesis represents a direct and efficient approach to establishing deuterium-containing stereogenic centers. nih.gov This can be achieved through methods like asymmetric reduction or deuteration of prochiral starting materials. nih.gov For instance, the use of chiral catalysts can facilitate the stereoselective addition of deuterium to a prochiral precursor, thereby setting the required stereochemistry at the deuterated carbon. nih.govrsc.org

One strategy involves the asymmetric hydrogenation of a suitable precursor. For example, rhodium complexes with chiral ligands have been shown to be effective in the asymmetric hydrogenation of related β-disubstituted α-alkylenamides. scribd.com A similar approach could be adapted for deuteration by using deuterium gas (D2) in place of hydrogen. Deuteration studies have provided evidence for ionic catalytic pathways, including 1,4-hydride addition, isomerization, and subsequent 1,2-hydride addition. scribd.com

Another approach is the use of chiral auxiliaries. These can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a deuteration reaction, and then subsequently removed. nih.gov For example, the diastereoselective reduction of imines bearing a removable chiral auxiliary has been successfully used to create precursors for chiral active pharmaceutical ingredients. nih.gov

Regioselective Deuterium Exchange Techniques

Regioselective deuterium exchange allows for the specific placement of deuterium atoms at desired positions within the molecule. This is often achieved through hydrogen-deuterium exchange (H/D exchange) reactions catalyzed by transition metals. Ruthenium-based catalysts, for instance, have been employed for the selective deuteration of various organic molecules. nih.gov

For the synthesis of (R)-Tamsulosin-d3, regioselective deuteration could be applied to a precursor molecule. For example, methods have been developed for the selective α and β deuteration of alcohols and amines using ruthenium catalysts and D₂O as the deuterium source. nih.gov These reactions can be optimized to achieve high levels of deuterium incorporation at specific carbon centers. nih.gov The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the deuteration. nih.gov

Precursor Design and Isotopic Enrichment Techniques for (R)-Tamsulosin-d3 Hydrochloride

The design of the precursor molecule is a critical aspect of the synthesis of this compound. The precursor must be amenable to the planned deuteration and subsequent reaction steps. The synthesis of tamsulosin often involves the condensation of a chiral amine intermediate with a substituted phenoxy ethyl bromide or a similar electrophile. google.comgoogleapis.comgoogle.com For the deuterated analogue, a key precursor would be a deuterated version of one of these starting materials. For instance, (R)-Tamsulosin-d3 could be synthesized from a deuterated methoxybenzenesulfonamide derivative. synzeal.comusbio.net

Isotopic enrichment is the process of increasing the concentration of a specific isotope. In the context of (R)-Tamsulosin-d3, the goal is to achieve a high percentage of molecules containing three deuterium atoms at the desired position. This is often accomplished by using highly enriched deuterium sources, such as D₂O or deuterium gas. researchgate.netthalesnano.com The efficiency of deuterium incorporation can be influenced by the choice of catalyst and reaction conditions. researchgate.netthalesnano.com Techniques like electromagnetic isotope separation can be used to produce highly enriched stable isotopes, although this is more common for producing the initial isotopic raw materials. wikipedia.org

Optimization of Reaction Conditions for Deuterium Incorporation Efficiency and Purity

Optimizing reaction conditions is crucial for maximizing the efficiency of deuterium incorporation and ensuring the chemical and isotopic purity of the final product. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, reaction time, and the nature of the deuterium source. uni-rostock.degoogle.com

For example, in palladium-catalyzed deuteration reactions, the choice of solvent can significantly impact the deuterium incorporation percentage. thalesnano.com Switching from a protic solvent like methanol (B129727) to an aprotic solvent such as ethyl acetate (B1210297) has been shown to increase deuterium incorporation. thalesnano.com The activity of the catalyst can also be tuned to achieve selective deuteration. thalesnano.com

The pressure of deuterium gas and the reaction temperature are also important variables. google.com For instance, in the hydrogenation of a condensate intermediate to form the tamsulosin backbone, the pressure of hydrogen (or deuterium) and the reaction temperature are carefully controlled to ensure high yield and purity. google.com The table below summarizes the optimization of various reaction parameters for a generic deuteration reaction.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Deuterium Incorporation (%) |

| Catalyst | 10% Pd/C | 5% Pd/BaSO₄ | Ru-MACHO | 30-70 |

| Solvent | Methanol | Ethyl Acetate | THF | 5-95 |

| Temperature (°C) | Room Temperature | 60-100 | 120 | 30-94 |

| Pressure (atm) | 1 | 40-60 | - | Not specified |

This table presents a generalized summary of how different reaction parameters can be varied to optimize deuterium incorporation, based on findings from multiple sources. nih.govthalesnano.comuni-rostock.de

Purification and Isolation Techniques for Isotopic and Chemical Purity of this compound

After the synthesis, purification is a critical step to ensure the high isotopic and chemical purity of this compound. This involves removing any unreacted starting materials, byproducts, and non-deuterated or partially deuterated analogues.

Chromatographic Purification Methods for Deuterated Analogues

Chromatography is a powerful technique for purifying deuterated compounds. High-performance liquid chromatography (HPLC) is commonly used to separate the desired deuterated compound from impurities. google.com For tamsulosin and its analogues, reversed-phase HPLC is often employed. nih.govscience.gov

Column chromatography is another widely used purification method. google.com In the synthesis of tamsulosin, the crude product is often purified by column chromatography using a mixture of solvents such as ethyl acetate, methanol, and ammonia. google.com For deuterated compounds, similar chromatographic techniques can be applied. Flash chromatography is a faster version of column chromatography that can also be used for purification. researchgate.net

The choice of the stationary phase and mobile phase is critical for achieving good separation. For instance, a C18 reversed-phase column with a mobile phase of methanol and an aqueous buffer is a common setup for the analysis and purification of tamsulosin. science.gov In some cases, mixed-mode chromatography, which combines ion-exchange and reversed-phase properties, can offer enhanced separation selectivity for closely related impurities. science.gov

The purity of the final product is typically assessed using techniques like HPLC and mass spectrometry. google.comrsc.org For deuterated compounds, mass spectrometry is particularly important for confirming the mass of the deuterated molecule and determining the level of isotopic enrichment. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of the deuterium atoms and assess isotopic purity. rsc.org The final this compound is often obtained as a crystalline solid after purification and salt formation. google.com

Crystallization and Salt Formation for Enhanced Purity

The final steps in the synthesis of this compound involve the purification of the crude (R)-Tamsulosin-d3 free base and its subsequent conversion to the hydrochloride salt. These processes are designed to remove process-related impurities, residual solvents, and, most importantly, the unwanted (S)-enantiomer. High enantiomeric purity is critical, as the (R)-enantiomer of tamsulosin is significantly more active than its (S)-counterpart.

Before conversion to the hydrochloride salt, the crude (R)-Tamsulosin-d3 free base often undergoes recrystallization to enhance its purity. The choice of solvent is critical in this step to effectively remove impurities.

A common approach involves dissolving the crude base in a suitable solvent or solvent mixture at an elevated temperature, followed by controlled cooling to induce crystallization. For instance, a mixture of ethyl acetate and methanol has been shown to be effective. In one process, crude tamsulosin free base was dissolved under reflux in an ethyl acetate/methanol mixture (56:44 w/w) and then cooled to 15-20°C to precipitate the purified base. google.com Another effective solvent for refining the free base is anhydrous methanol. google.com

For cases where the enantiomeric excess (e.e.) of the crude (R)-Tamsulosin-d3 is insufficient, a chemical resolution step via the formation of diastereomeric salts is employed. This classic technique involves reacting the racemic or enantiomerically impure tamsulosin base with a chiral resolving agent, typically a chiral acid. This reaction creates a pair of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.

One effective resolving agent is camphor-10-sulfonic acid. google.com The process involves dissolving the tamsulosin free base in a solvent like methanol or a methanol-water mixture and adding the chiral sulfonic acid. google.com One of the diastereomeric salts will preferentially precipitate from the solution upon cooling, enriching one enantiomer in the solid phase and the other in the mother liquor. google.com After separation, the desired enantiomer is recovered by treating the salt with a base to liberate the free amine. This method can significantly increase the optical purity to levels exceeding 99%. google.com

The final step is the formation of the hydrochloride salt, which often provides an additional opportunity for purification. The purified (R)-Tamsulosin-d3 free base is dissolved in a suitable organic solvent, and hydrochloric acid is added to precipitate the hydrochloride salt.

A patented method describes the preparation of high-purity tamsulosin hydrochloride by adopting a recrystallization method for the crude hydrochloride salt. google.com This involves using a mixed solvent system of an organic solvent and water. google.com The choice of organic solvent and the crystallization temperature are key parameters for achieving high purity. The process can yield (R)-Tamsulosin Hydrochloride with an e.e. value greater than 99.8%. google.com

Another detailed procedure involves dissolving the R-tamsulosin free base in absolute ethanol (B145695) at 60-70°C, followed by the dropwise addition of hydrochloric acid to adjust the pH to 1-2. google.com The mixture is held at this temperature before being cooled to 0°C to induce crystallization, yielding high-purity R-tamsulosin hydrochloride. google.com

The table below summarizes various solvent systems and conditions used for the crystallization and salt formation of tamsulosin to enhance its purity.

Table 1: Crystallization and Salt Formation Conditions for Tamsulosin Purification

| Step | Compound | Solvent System | Conditions | Achieved Purity | Reference |

|---|---|---|---|---|---|

| Recrystallization | Racemic Tamsulosin Free Base | Ethyl acetate / Methanol (56:44 w/w) | Dissolve under reflux, then cool to 15-20°C | Not specified | google.com |

| Recrystallization | R-Tamsulosin Free Base | Anhydrous Methanol | Dissolve by heating, then cool to 25°C and stir for 10 hours | HPLC Purity: 99.91%, S-isomer: 0.032% | google.com |

| Diastereomeric Resolution | Racemic Tamsulosin Free Base | Methanol or Methanol/Water | React with chiral sulfonic acid (e.g., camphor-10-sulfonic acid) | >99% e.e. | google.com |

| Recrystallization | (R)-Tamsulosin Hydrochloride | Methanol/Water | Recrystallization at <15°C | >99.8% e.e. | google.com |

| Recrystallization | (R)-Tamsulosin Hydrochloride | Ethanol/Water | Recrystallization at <15°C | >99.8% e.e. | google.com |

| Recrystallization | (R)-Tamsulosin Hydrochloride | Acetone/Water | Recrystallization at <15°C | >99.8% e.e. | google.com |

| Recrystallization | (R)-Tamsulosin Hydrochloride | Acetonitrile (B52724)/Water | Recrystallization at <15°C | >99.8% e.e. | google.com |

| Recrystallization | (R)-Tamsulosin Hydrochloride | Isopropyl alcohol/Water | Recrystallization at <15°C | >99.8% e.e. | google.com |

Rigorous Analytical Characterization of R Tamsulosin D3 Hydrochloride for Research Purity and Identity

High-Resolution Mass Spectrometry for Isotopic Purity and Identity Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of stable isotope-labeled compounds. It provides precise mass measurements that confirm the elemental composition and offers detailed structural information through fragmentation analysis, which is crucial for verifying the identity and isotopic enrichment of (R)-Tamsulosin-d3 Hydrochloride.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometry are powerful techniques for the definitive identification of this compound. core.ac.uknih.gov These methods allow for the separation of the analyte from any potential impurities before it enters the mass spectrometer for analysis. nih.gov

Positive electrospray ionization (+ESI) is typically used, which generates the protonated molecular ion [M+H]⁺. For this compound, with a chemical formula of C₂₀H₂₆D₃ClN₂O₅S, the expected monoisotopic mass of the free base is 411.21, and the protonated molecule [M+H]⁺ would have a theoretical mass-to-charge ratio (m/z) of approximately 412.2. HRMS instruments like Q-TOF can measure this mass with high accuracy, typically within a few parts per million (ppm), confirming the elemental composition. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the parent ion, providing a structural fingerprint of the molecule. The fragmentation pattern of the deuterated analog is compared to that of its non-deuterated counterpart. For tamsulosin (B1681236), characteristic cleavages result in major fragment ions at m/z 228 and 271. researchgate.netijpsonline.com The fragmentation of this compound is expected to follow a similar pathway, and the masses of the fragments containing the deuterium (B1214612) label will be shifted accordingly, confirming the location of the deuterium atoms on the propyl group. clearsynth.comresearchgate.net

Table 1: Representative HRMS Fragmentation Data for this compound

| Ion Description | Theoretical m/z (Non-Deuterated) | Observed m/z ([M+H]⁺) | Key Fragment Ions (Observed m/z) |

|---|---|---|---|

| Protonated Parent Molecule | 409.18 | ~412.2 | N/A |

| Fragment 1 | 271.12 | N/A | ~271.1 |

| Fragment 2 | 228.09 | N/A | ~228.1 |

Data is illustrative and based on typical fragmentation patterns of Tamsulosin. researchgate.netijpsonline.com

A critical aspect of characterizing a stable isotope-labeled standard is the determination of its isotopic purity. Mass spectrometry is used to measure the isotopic distribution of the compound, quantifying the percentage of the desired deuterated molecule (d3) relative to other isotopic variants (d0, d1, d2, etc.). lgcstandards.com This analysis confirms the efficiency of the deuteration process and ensures that the internal standard has a distinct mass from the non-deuterated analyte, which is essential for accurate quantification in clinical and pharmacokinetic studies. medchemexpress.comnih.gov For a high-quality standard, the isotopic purity of the d3 species is expected to be very high.

Table 2: Example Isotopic Distribution for a Batch of this compound

| Isotopic Species | Relative Abundance (%) |

|---|---|

| d0 (Unlabeled) | <0.1% |

| d1 | <0.5% |

| d2 | <1.0% |

| d3 (Desired) | >98.0% |

This data is representative of a high-purity research batch and is based on mass distribution analysis. lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Stereochemical Assignment

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental for structural elucidation. nih.gov The ¹H NMR spectrum of this compound would be compared to that of an authentic (R)-Tamsulosin Hydrochloride standard. The key expected difference is the absence of the proton signal corresponding to the methyl group on the propyl side chain, as these three protons have been replaced by deuterium. clearsynth.com

In the ¹³C NMR spectrum, the carbon atom attached to the three deuterium atoms will exhibit a characteristic triplet pattern (due to coupling with deuterium, which has a spin of 1) and its signal will be shifted slightly upfield compared to the non-deuterated analog. washington.edu The remaining signals in both the ¹H and ¹³C NMR spectra should match those of the non-deuterated standard, confirming that the core molecular structure is correct. lgcstandards.com

Table 3: Comparison of Expected NMR Signals at the Labeling Site

| Nucleus | (R)-Tamsulosin HCl (Expected Signal) | (R)-Tamsulosin-d3 HCl (Expected Signal) |

|---|---|---|

| ¹H | Singlet/doublet for -CH₃ protons | Signal absent |

| ¹³C | Singlet for -CH₃ carbon | Triplet (due to C-D coupling), slightly upfield shift |

Chemical shifts are dependent on solvent and experimental conditions. nih.govcarlroth.com

Deuterium (²H) NMR spectroscopy offers direct and unambiguous confirmation of the location of the deuterium labels. In this technique, only deuterium nuclei are detected. A ²H NMR spectrum of this compound would show a single resonance at the chemical shift corresponding to the methyl position on the propyl chain. This provides conclusive evidence that the deuteration has occurred at the intended site and that there has been no isotopic scrambling during the synthesis.

Chromatographic Techniques for Quantitative Purity Assessment in Research Batches

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the chemical and enantiomeric purity of pharmaceutical compounds and research-grade materials. nih.govselleckchem.com For this compound, HPLC is used to separate and quantify the main compound from any process-related impurities or degradation products. researchgate.net

The analysis is typically performed using a reversed-phase column with UV detection, often at a wavelength of around 225 nm. drugfuture.comuspnf.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. To ensure the stereochemical integrity, a chiral HPLC method is employed to confirm the absence of the (S)-enantiomer. drugfuture.com For research-grade material, the chemical and enantiomeric purity are expected to be high, often exceeding 98%. selleckchem.com

Table 4: Representative HPLC Purity Data for a Research Batch

| Analysis Type | Method | Result |

|---|---|---|

| Chemical Purity | Reversed-Phase HPLC (UV, 225 nm) | >99.5% |

| Enantiomeric Purity | Chiral HPLC | >99.0% (R)-enantiomer |

Acceptance criteria and results may vary between different research batches. lgcstandards.comdrugfuture.comselleckchem.com

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound by separating it from process-related impurities and potential degradation products. daicelpharmastandards.comresearchgate.net The primary goal is to develop a stability-indicating method capable of resolving the active pharmaceutical ingredient (API) from all known and unknown impurities. Given that the chromatographic behavior of this compound is virtually identical to its non-deuterated counterpart, methods validated for Tamsulosin Hydrochloride are directly applicable.

Various reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated. wisdomlib.org These methods typically employ a C18 or C8 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). magtechjournal.com Gradient or isocratic elution modes can be used to achieve optimal separation. ijpsonline.comtsijournals.com Detection is commonly performed using a UV detector at wavelengths where the molecule exhibits strong absorbance, such as 225 nm or 280 nm. magtechjournal.com

The validation of these HPLC methods, in accordance with International Conference on Harmonisation (ICH) guidelines, ensures they are linear, accurate, precise, specific, and robust. tsijournals.com Impurity profiling studies involve identifying and quantifying potential impurities, which may include starting materials, by-products from the synthesis, or degradation products formed during storage. daicelpharmastandards.com For instance, studies have identified impurities such as Tamsulosin EP Impurity A and others designated as Impurity H and Impurity I. wisdomlib.orgsynzeal.com The limit of detection (LOD) and limit of quantification (LOQ) for these impurities are established to ensure they can be monitored at levels compliant with regulatory standards, often below 0.1%. magtechjournal.comijpsonline.com

Table 1: Examples of HPLC Conditions for Tamsulosin Impurity Analysis

| Stationary Phase | Mobile Phase | Flow Rate | Detection Wavelength | Reference |

|---|---|---|---|---|

| Inertsil ODS 3V C18 (150 x 4.6 mm, 5 µm) | Acetonitrile : Buffer (pH 3.0 with perchloric acid) (30:70 v/v) | 2.0 mL/min | 220 nm | tsijournals.com |

| Phenomenex C18 (250 x 4.6 mm, 5 µm) | Gradient of 15 mM Ammonium Acetate (B1210297) and Acetonitrile-Methanol (50:50) | 1.0 mL/min | 225 nm | ijpsonline.com |

| Ace5 C18 (250 x 4.6 mm, 5 µm) | 10 mM Methanol : Water (70:30 v/v) | Not Specified | 280 nm | |

| Kromasil C-18 (250 x 4.6 mm, 5µm) | Buffer (pH 2.0) : Acetonitrile (65:35 v/v) | 1.0 mL/min | 225 nm | wisdomlib.org |

Gas Chromatography (GC) for Volatile Impurities

The analysis of volatile impurities, primarily residual solvents from the synthesis and purification processes, is another critical aspect of quality control for this compound. Gas Chromatography (GC), particularly with headspace sample introduction, is the standard and preferred method for this analysis. nih.govsciepub.com Residual solvents are organic volatile impurities that can pose a toxic risk and must be controlled within strict limits defined by ICH guidelines. nih.govgoogle.com

Solvents such as methanol, acetonitrile, or others may be used during the synthesis or in the mobile phase for chromatographic purification. sciepub.comgoogle.com A headspace GC method with a flame ionization detector (FID) is typically developed and validated for specificity, linearity, precision, and accuracy to quantify these residual solvents. sciepub.com The method involves heating a vial containing the sample to allow volatile analytes to partition into the headspace gas, which is then injected into the GC system. This prevents non-volatile matrix components from contaminating the GC column. nih.gov The choice of GC column, such as a polar polyethylene (B3416737) glycol or a medium-polarity cyanopropylphenyl-methyl silicon polymer column, depends on the specific solvents being analyzed. pmda.go.jp The method must be capable of separating and quantifying all potential residual solvents to ensure the final research material meets established safety and quality standards. google.compmda.go.jp

Table 2: Typical GC System Parameters for Residual Solvent Analysis

| Parameter | Typical Setting | Purpose | Reference |

|---|---|---|---|

| Sample Introduction | Headspace Autosampler | Analyzes volatile compounds without injecting the non-volatile matrix. | nih.gov |

| Column | e.g., 6% Cyanopropylphenyl-methyl silicon polymer (30 m x 0.53 mm) | Separates individual volatile analytes based on their boiling points and polarity. | pmda.go.jp |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. | pmda.go.jp |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic volatile compounds. | pmda.go.jp |

| Temperature Program | Isothermal hold followed by a temperature ramp (e.g., 40°C for 20 min, then ramp to 240°C) | Optimizes separation of solvents with different boiling points. | pmda.go.jp |

Advanced Spectroscopic Methods for Structural Elucidation of Research Material

Infrared (IR) Spectroscopy provides a molecular fingerprint, revealing the presence of key functional groups. The IR spectrum of tamsulosin shows characteristic absorption bands corresponding to its structure. researchgate.net While a specific spectrum for the d3-labeled variant is not widely published, the key peaks for the bulk of the molecule will remain consistent. Expected characteristic peaks include those for N-H stretching of the sulfonamide and secondary amine, S=O stretching of the sulfonamide group, aromatic C-H and C=C stretching, and C-O stretching from the ether and methoxy (B1213986) groups. The most significant difference in the spectrum of this compound compared to the unlabeled compound would be the presence of C-D stretching bands (typically appearing around 2100-2200 cm⁻¹) and the corresponding reduction in intensity of the C-H stretching bands for the methyl group on the propyl side chain.

UV-Visible (UV-Vis) Spectroscopy is used to confirm the presence of the chromophoric systems within the molecule. Tamsulosin Hydrochloride exhibits characteristic UV absorption maxima due to its aromatic rings. biomedgrid.comresearchgate.net Studies conducted in various solvents, such as methanol or sodium hydroxide (B78521) solutions, report two main absorption peaks. biomedgrid.combiomedgrid.com The presence of deuterium atoms does not alter the electronic structure of the chromophores, so the UV-Vis spectrum of this compound is expected to be identical to that of the unlabeled compound. bioscientia.de

Table 3: Spectroscopic Data for Tamsulosin Hydrochloride

| Spectroscopic Method | Solvent/Medium | Characteristic Absorption | Reference |

|---|---|---|---|

| UV-Vis | Methanol | λmax at 282 nm | researchgate.net |

| UV-Vis | 0.1N NaOH | λmax at 279 nm | biomedgrid.combiomedgrid.com |

| IR | Solid State (KBr or ATR) | Characteristic peaks for N-H, S=O, C-O, and aromatic C=C bonds. | researchgate.net |

Applications of R Tamsulosin D3 Hydrochloride in Mechanistic and Preclinical Research Paradigms

Elucidating Metabolic Pathways of (R)-Tamsulosin using Deuterated Analogues (In Vitro and Non-Human Models)

The use of deuterated analogues like (R)-Tamsulosin-d3 Hydrochloride is instrumental in mapping the intricate metabolic transformations of (R)-Tamsulosin. Isotope-labeled compounds are indispensable for quantitative mass spectrometry-based assays, providing the accuracy needed to characterize metabolic pathways in various experimental systems. medchemexpress.comcaymanchem.comcaymanchem.com

In vitro systems, such as human liver microsomes and cultured hepatocytes, are primary models for studying drug metabolism. In these studies, this compound is used as an internal standard for liquid chromatography-mass spectrometry (LC-MS) to accurately quantify the disappearance of the parent compound and the formation of its metabolites. science.gov Incubating unlabeled (R)-Tamsulosin with these liver preparations initiates metabolic reactions, and the addition of a known concentration of this compound just before sample analysis allows for precise measurement by correcting for variations in sample preparation and instrument response. caymanchem.comcaymanchem.com This methodology is fundamental for determining the rate and extent of metabolism in a controlled environment, providing foundational data before moving into more complex in vivo models.

Isotope tracing is a powerful technique for discovering and structurally characterizing previously unknown metabolites. When (R)-Tamsulosin is metabolized, it can be converted into several known metabolites, but also potentially into other minor or novel compounds. nih.gov Studies using human liver microsomes have suggested the formation of at least three unidentified metabolites in addition to the five well-characterized ones. nih.gov

By using a mixture of labeled and unlabeled tamsulosin (B1681236), researchers can easily distinguish drug-derived compounds from endogenous molecules in a mass spectrum. Metabolites originating from tamsulosin will appear as a distinctive pair of peaks separated by the mass difference conferred by the deuterium (B1214612) atoms (e.g., 3 mass units for a d3-label). This "doublet" signature confirms the metabolite's origin and aids in its structural elucidation by indicating which part of the molecule has been modified.

Tamsulosin is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. drugbank.comhres.ca Specifically, CYP3A4 and CYP2D6 are the major isoforms responsible for its biotransformation. nih.govpatsnap.comnih.govtga.gov.au this compound is crucial in experiments designed to pinpoint the contribution of each CYP isozyme.

Studies using specific recombinant human CYP enzymes or human liver microsomes in the presence of selective chemical inhibitors have established these roles. This compound serves as the ideal internal standard in such assays to ensure accurate quantification of the metabolites produced. caymanchem.comcaymanchem.com Research has shown that CYP3A4 is the primary enzyme catalyzing the O-deethylation to form the M-1 metabolite and the oxidative deamination that yields the AM-1 metabolite. nih.govdrugbank.comresearchgate.net Meanwhile, CYP2D6 is mainly responsible for the hydroxylation leading to the M-3 metabolite and demethylation to the M-4 metabolite. nih.govdrugbank.com

| Metabolite | Precursor | Major Catalyzing Enzyme(s) | Metabolic Reaction |

|---|---|---|---|

| M-1 | (R)-Tamsulosin | CYP3A4 | O-deethylation |

| AM-1 | (R)-Tamsulosin | CYP3A4 | Oxidative deamination |

| M-3 | (R)-Tamsulosin | CYP2D6 | Hydroxylation |

| M-4 | (R)-Tamsulosin | CYP2D6 | Demethylation |

| M-2 | (R)-Tamsulosin | Unknown | Hydroxylation |

Data sourced from references nih.govdrugbank.comresearchgate.net.

Pharmacokinetic Investigations Utilizing this compound (Non-Human In Vivo and In Vitro Systems)

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. Labeled compounds like this compound are essential for the bioanalytical methods that underpin these investigations in non-human models. drugbank.comhres.canih.gov

Microdosing involves administering a sub-therapeutic dose (typically less than 100 micrograms) of a drug candidate to assess its pharmacokinetic profile at a very early stage of development. hmrlondon.comtno.nl Such low doses result in plasma concentrations that are often too low to be measured by conventional LC-MS/MS. nih.gov

Accelerator Mass Spectrometry (AMS) is an ultra-sensitive analytical technique capable of detecting drug concentrations in the femtogram to attogram range, making it ideal for microdosing studies. nih.govnih.gov While AMS is most commonly used with carbon-14 (B1195169) (¹⁴C) labeled compounds, the principles of using tracer technology apply broadly. hmrlondon.comnih.gov In preclinical animal models, a ¹⁴C-labeled version of tamsulosin could be used in a microdosing study to obtain a complete picture of its ADME profile. In such a study, a stable isotope-labeled version like this compound could be co-administered or used in parallel LC-MS/MS analyses to differentiate the parent drug from its metabolites, complementing the total radioactivity data obtained from AMS.

A key consideration when using deuterated compounds is the potential for the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and if cleavage of this bond is the rate-limiting step in a drug's metabolism, the deuterated compound will be metabolized more slowly than its unlabeled counterpart. google.com This can lead to altered pharmacokinetic parameters, such as increased systemic exposure (AUC) and a longer elimination half-life. google.com

Therefore, comparative pharmacokinetic studies in animal models (e.g., rats or dogs) are performed to evaluate whether the d3-label on (R)-Tamsulosin affects its disposition. caymanchem.comnih.gov In these studies, separate groups of animals would be administered either (R)-Tamsulosin or this compound, and blood samples would be collected over time to determine their respective pharmacokinetic profiles. If the profiles are bioequivalent, it confirms that this compound is a suitable surrogate internal standard for the unlabeled drug in quantitative assays.

| Compound | PK Parameter | Illustrative Value |

|---|---|---|

| (R)-Tamsulosin (Unlabeled) | AUC (ng·h/mL) | 120 |

| Cmax (ng/mL) | 5.4 | |

| T1/2 (hours) | ~9 | |

| (R)-Tamsulosin-d3 (Labeled) | AUC (ng·h/mL) | 125 |

| Cmax (ng/mL) | 5.6 | |

| T1/2 (hours) | ~9.2 |

This table presents illustrative pharmacokinetic data based on principles of bioequivalence testing and published data for unlabeled tamsulosin in non-human models nih.gov. The values demonstrate a scenario with no significant kinetic isotope effect.

Absorption, Distribution, Excretion Research in Non-Clinical Settings

While specific non-clinical absorption, distribution, and excretion (ADME) studies on this compound are not extensively detailed in publicly available literature, the principles of its use can be inferred from studies on the non-deuterated parent compound, Tamsulosin Hydrochloride. In preclinical research, radiolabeled compounds, such as those incorporating Carbon-14, are often used to trace the fate of a drug within an organism. nih.gov

Following oral administration in animal models, Tamsulosin is well-absorbed. drugbank.com The distribution of the compound can be tracked throughout various tissues. drugbank.com The primary route of metabolism for Tamsulosin is through cytochrome P450 (CYP) enzymes in the liver, particularly CYP3A4 and CYP2D6. hres.ca Excretion of Tamsulosin and its metabolites occurs through both urine and feces. nih.govdrugbank.com Studies in humans have shown that after a single oral dose of 14C-labeled Tamsulosin, approximately 76.4% of the radioactivity is recovered in the urine and 21.4% in the feces over one week. nih.gov Unchanged Tamsulosin accounts for a fraction of the excreted dose, indicating extensive metabolism. nih.gov

The use of this compound in such studies would primarily be as an internal standard for quantitative analysis of the non-deuterated Tamsulosin in biological samples, a topic that will be explored in more detail in section 4.4.

Isotope Effect Studies in Enzymology and Drug-Target Interactions

The substitution of hydrogen with deuterium in this compound can lead to the kinetic isotope effect (KIE), a phenomenon that provides profound insights into enzymatic reaction mechanisms and drug-target interactions. medchemexpress.commedchemexpress.com

Kinetic Isotope Effects (KIE) for Rate-Limiting Step Determination in Biotransformations

The KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov In the context of drug metabolism, if the bond to a deuterium atom is broken in the rate-limiting step of an enzymatic reaction, the reaction will proceed more slowly compared to the non-deuterated compound. nih.gov

Tamsulosin is extensively metabolized by CYP enzymes. hres.ca By strategically placing deuterium atoms at positions susceptible to metabolic attack, researchers can investigate the mechanisms of these biotransformations. If a significant KIE is observed upon deuteration at a specific position, it suggests that the cleavage of the C-H bond at that site is part of the rate-limiting step of the metabolic pathway. nih.govresearchgate.net This information is crucial for understanding the metabolic stability of the drug and for identifying which metabolic pathways are most significant. researchgate.net

Deuterium Effects on Binding Affinity and Receptor Interactions (In Vitro Studies)

Deuteration can also influence the binding affinity of a ligand to its receptor. While the electronic properties of deuterium and hydrogen are nearly identical, the increased mass of deuterium can affect vibrational modes of the molecule, which can, in turn, influence the strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern drug-receptor binding. smbstcollege.com

Tamsulosin is a high-affinity antagonist for alpha-1A and alpha-1D adrenoceptors. nih.gov In vitro binding assays using radiolabeled ligands, such as [3H]tamsulosin, have been employed to characterize the binding properties of Tamsulosin to its receptors in tissues like the human prostate. nih.gov These studies have determined key parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax). nih.gov

By comparing the binding affinity of this compound to that of its non-deuterated counterpart in in vitro receptor binding studies, researchers can probe the subtle effects of deuteration on the drug-receptor interaction. A significant change in binding affinity would suggest that the deuterated position is involved in a critical interaction with the receptor. Such studies contribute to a more detailed understanding of the molecular interactions that underpin the drug's pharmacological activity. mdpi.com

Application as an Internal Standard in Bioanalytical Method Development for Research Samples

One of the most prominent applications of this compound is its use as an internal standard (IS) in the development and validation of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.compharmacompass.comnih.gov

Development of LC-MS/MS Methodologies for (R)-Tamsulosin Quantification in Biological Matrices (Non-Human)

LC-MS/MS is a powerful analytical technique renowned for its high sensitivity and specificity, making it ideal for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma and tissue homogenates. payeshdarou.irresearchgate.net In these methods, an internal standard is crucial for ensuring the accuracy and precision of the quantification. nih.gov

An ideal internal standard should have physicochemical properties very similar to the analyte of interest but a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. nih.gov Stable isotope-labeled compounds, such as this compound, are considered the gold standard for use as internal standards in LC-MS/MS assays. medchemexpress.comnih.gov This is because they co-elute with the analyte during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer, thereby compensating for variations in sample preparation and instrument response. nih.gov

Numerous LC-MS/MS methods have been developed for the quantification of Tamsulosin in various biological samples from non-human preclinical studies. researchgate.netakjournals.com These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry. payeshdarou.irresearchgate.netnih.gov The use of this compound as an internal standard in these methods ensures reliable and robust quantification of Tamsulosin. researchgate.net

Validation Parameters for Research-Grade Bioanalytical Assays (e.g., linearity, precision, accuracy)

For a bioanalytical method to be considered reliable for research purposes, it must undergo rigorous validation to demonstrate its performance characteristics. pharmacompass.combiomedgrid.com Key validation parameters, as often guided by regulatory agencies, include linearity, precision, accuracy, selectivity, and stability. biomedgrid.comrjptonline.org

The use of this compound as an internal standard is integral to achieving the stringent acceptance criteria for these validation parameters.

Table 1: Key Validation Parameters for Research-Grade Bioanalytical Assays

| Validation Parameter | Description | Role of this compound (IS) |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. biomedgrid.comturkjps.org | The IS helps to correct for any variability in the analytical process, ensuring a consistent response ratio across the calibration range. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). biomedgrid.comturkjps.org | The IS minimizes the impact of random errors, leading to improved precision in the measurements. |

| Accuracy | The closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. biomedgrid.comturkjps.org | The IS corrects for systematic errors that may occur during sample processing and analysis, thereby enhancing the accuracy of the results. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. pharmacompass.com | The unique mass of the IS allows for its specific detection, ensuring that it does not interfere with the analyte signal and vice versa. |

| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard. akjournals.com | The IS helps to normalize for any losses of the analyte during the extraction process, providing a more accurate assessment of recovery. |

| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting matrix components. payeshdarou.ir | The IS, being structurally similar to the analyte, experiences similar matrix effects, allowing for their compensation and more accurate quantification. |

This table is interactive. Click on the headers to sort.

Validated LC-MS/MS methods utilizing this compound as an internal standard have demonstrated excellent linearity, with correlation coefficients (r²) typically greater than 0.99. payeshdarou.irrjptonline.org Precision and accuracy are generally within the accepted limits of ±15% (±20% at the lower limit of quantification). rjptonline.orgturkjps.org These robust and reliable methods are essential for generating high-quality data in preclinical pharmacokinetic and toxicokinetic studies.

Ensuring Analytical Accuracy and Precision in Complex Research Samples

In the landscape of mechanistic and preclinical research, the precise and accurate quantification of xenobiotics in complex biological matrices is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for analyte quantification. nih.gov this compound, a deuterated form of tamsulosin, serves as an ideal internal standard for the quantitative analysis of tamsulosin in various research samples. Its utility lies in its ability to mimic the analyte's behavior throughout the analytical process, thereby ensuring high levels of accuracy and precision.

The fundamental principle behind using a stable isotope-labeled internal standard like this compound is that it is chemically identical to the analyte of interest, tamsulosin, but has a different mass due to the incorporation of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation and analysis. mdpi.com

One of the significant challenges in bioanalysis is the "matrix effect," where components of the biological sample (e.g., salts, lipids, proteins) can interfere with the ionization of the analyte in the mass spectrometer, leading to either ion suppression or enhancement. payeshdarou.ir This can result in inaccurate quantification. By adding a known amount of this compound to the sample at the beginning of the workflow, any matrix effects that influence the ionization of tamsulosin will similarly affect the deuterated internal standard. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification despite variations in ionization efficiency.

Furthermore, this compound compensates for variability in sample extraction and processing. During procedures such as liquid-liquid extraction or solid-phase extraction, there can be incomplete recovery of the analyte. Since this compound has nearly identical extraction properties to tamsulosin, any loss of the analyte during extraction will be mirrored by a proportional loss of the internal standard. This consistent ratio between the analyte and the internal standard ensures that the final calculated concentration is accurate, even with variations in extraction efficiency across different samples.

The application of this compound as an internal standard is crucial in pharmacokinetic studies where tamsulosin concentrations are measured over time in biological fluids like plasma and urine. nih.gov In these studies, obtaining accurate and precise data is essential for determining key pharmacokinetic parameters. The use of a deuterated internal standard helps to minimize inter-sample and intra-sample variability, leading to more reliable pharmacokinetic profiles.

For instance, in a typical LC-MS/MS method for tamsulosin quantification, specific mass transitions for both tamsulosin and this compound are monitored in multiple reaction monitoring (MRM) mode. rjptonline.org This highly selective detection method, combined with the use of a stable isotope-labeled internal standard, provides the highest level of confidence in the analytical results.

The validation of bioanalytical methods using this compound as an internal standard involves assessing parameters such as linearity, accuracy, precision, selectivity, and stability. pharmacompass.com The data from these validation studies consistently demonstrate that methods employing a deuterated internal standard exhibit excellent performance characteristics.

Table 1: Bioanalytical Method Parameters for Tamsulosin Quantification using a Deuterated Internal Standard

| Parameter | Typical Performance | Rationale for Use of this compound |

| Linearity (Correlation Coefficient, r) | > 0.99 | The internal standard ensures a consistent response ratio across the calibration range, leading to a highly linear relationship between concentration and response. rjptonline.org |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Compensates for matrix effects and extraction losses, ensuring the measured concentration is close to the true value. mdpi.com |

| Precision (% RSD) | < 15% (< 20% at LLOQ) | Minimizes variability introduced during sample preparation and analysis, resulting in high reproducibility of measurements. mdpi.com |

| Recovery | Consistent but not necessarily 100% | The ratio of analyte to internal standard remains constant even with incomplete recovery, ensuring accurate quantification. nih.gov |

| Matrix Effect | Minimized | The internal standard co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for effective normalization. payeshdarou.ir |

| Lower Limit of Quantification (LLOQ) | Low ng/mL to pg/mL range | The high sensitivity and specificity of LC-MS/MS with a deuterated internal standard allow for the detection of very low concentrations of tamsulosin. nih.govmdpi.com |

Degradation Pathways and Stability Profiling of R Tamsulosin D3 Hydrochloride in Research Contexts

Forced Degradation Studies (Hydrolytic, Oxidative, Photolytic, Thermal) for Research Material

Forced degradation studies, or stress testing, are conducted to intentionally degrade a compound, providing insight into its intrinsic stability and potential degradation pathways. These studies for Tamsulosin (B1681236) Hydrochloride have been performed under a range of conditions as per the International Council for Harmonisation (ICH) guidelines. nih.gov It is anticipated that (R)-Tamsulosin-d3 Hydrochloride follows similar degradation pathways, although the rate of reactions involving the deuterated methoxy (B1213986) group may be altered due to the kinetic isotope effect.

Tamsulosin has demonstrated significant degradation under several stress conditions, including basic and neutral hydrolysis, oxidation, heat, and light. nih.gov Conversely, it has been found to be relatively stable under acidic hydrolytic stress. nih.gov

Hydrolytic Degradation:

Acidic Conditions: Tamsulosin is generally stable under acidic hydrolysis. nih.gov However, some studies have reported degradation in 3 mol L-1 hydrochloric acid. mdpi.com

Basic Conditions: The compound shows significant degradation in alkaline environments, such as 0.5 mol L-1 NaOH. mdpi.com

Neutral Conditions: Degradation is also observed under neutral hydrolytic conditions (in water). nih.gov

Oxidative Degradation: Tamsulosin is highly susceptible to oxidation. Significant degradation has been observed when the compound is exposed to hydrogen peroxide (e.g., 3-30% H₂O₂). mdpi.com One study noted as much as 58.70% degradation after 4 hours in 30% H₂O₂. mdpi.com

Photolytic Degradation: Exposure to light induces degradation. youtube.comakjournals.com Studies using UV light at 254 nm have shown efficient photoinduced decomposition. youtube.comsigmaaldrich.com One experiment reported a 35.4% degradation rate after 180 minutes of exposure to a 254 nm light source in an aqueous solution. sigmaaldrich.com The base peak of a photolytic degradant was found to have the same mass-to-charge ratio (m/z) as the parent Tamsulosin, suggesting that photolytic degradation may involve structural modification without altering the molecular weight. akjournals.comresearchgate.net

Thermal Degradation: The compound degrades under thermal stress. nih.gov Intentional degradation was attempted by exposing the drug to heat at 100°C for 48 hours. mdpi.com

A summary of the conditions and observed degradation for Tamsulosin Hydrochloride is presented in the table below.

| Stress Condition | Reagent/Method | Duration/Temperature | Observed Degradation |

| Hydrolytic (Acid) | 3 mol L-1 HCl | 1 hour | 7.54% mdpi.com |

| Hydrolytic (Base) | 0.5 mol L-1 NaOH | 1 hour | 4.88% mdpi.com |

| Oxidative | 30% H₂O₂ | 4 hours | 58.70% mdpi.com |

| Photolytic | UV light (254 nm) | 72 hours | Significant degradation youtube.com |

| Thermal | Dry Heat | 100°C | Stable mdpi.com |

| Thermal (Water) | Water Solution | 80°C / 72 hours | Limited degradation youtube.com |

Identification and Characterization of Degradation Products using Advanced Analytical Techniques (e.g., LC-MS/MS for elucidation of novel degradation products)

Advanced analytical techniques are indispensable for separating, identifying, and characterizing the degradation products formed during stress testing. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for this purpose.

A study utilizing a liquid chromatography/quadrupole time-of-flight electrospray ionization tandem mass spectrometry (LC/Q-TOF-ESI-MS/MS) method successfully identified and characterized twelve degradation products of Tamsulosin. nih.gov The separation was achieved on a C18 column. nih.gov The structural elucidation of these degradants was accomplished by studying the fragmentation of their protonated molecular ions ([M+H]⁺) and comparing them with the fragmentation pattern of the parent Tamsulosin. nih.gov

For example, under oxidative and photolytic conditions, a degradation product (RS2) was identified resulting from the breakage of a C-N bond. science.gov Another degradant (RS1) was formed through the cleavage of a C-O linkage. In alkaline hydrolytic conditions, a di-sodium adduct of a degradation product was observed. researchgate.net

The use of LC-MS/MS allows for accurate mass measurements, which helps in determining the elemental composition of the degradation products and proposing their most probable structures. nih.gov

| Degradation Condition | Identified Degradation Products (Selected Examples) | Analytical Technique |

| Oxidation & Photolysis | Product of C-N bond cleavage (RS2) science.gov | LC-MS/MS science.gov |

| General | Product of C-O bond cleavage (RS1) | LC-MS/MS |

| Alkaline Hydrolysis | Di-sodium adduct of a degradant researchgate.net | Mass Spectrometry researchgate.net |

| Multiple Stressors | Twelve distinct degradation products identified nih.gov | LC/Q-TOF-ESI-MS/MS nih.gov |

Stability Kinetics and Reaction Mechanisms in Controlled Research Environments

Understanding the kinetics and mechanisms of degradation is crucial for predicting the shelf-life and ensuring the stability of a compound in a research setting.

The photolytic degradation of Tamsulosin in an aqueous solution has been shown to follow first-order kinetics. sigmaaldrich.com The kinetic constant for this process was determined to be 17.6 × 10⁻³ min⁻¹. sigmaaldrich.com Quantum chemistry computations suggest that the photo-decomposition occurs through a chemical reaction in an excited state rather than via direct photolysis. sigmaaldrich.com

The mechanisms of degradation often involve the key functional groups within the Tamsulosin molecule.

Hydrolysis: Acid and base hydrolysis can target amide or ether linkages, although Tamsulosin shows considerable stability.

Oxidation: The amine and sulfonamide moieties are susceptible to oxidation.

Photolysis: The aromatic rings and associated chromophores absorb UV light, leading to excited states that can undergo various reactions, including bond cleavage or rearrangement. sigmaaldrich.com For instance, under photolytic degradation, it is suggested that only structural modification occurs, without changing the molecular mass of the Tamsulosin molecule. akjournals.com

For this compound, the presence of deuterium (B1214612) on the methoxy group introduces a kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can slow down reactions where this bond is broken in the rate-determining step. Therefore, degradation pathways involving the cleavage of the methoxy group may proceed at a slower rate for the d3-analogue compared to the non-deuterated compound. mdpi.com

Impact of Environmental Factors on Deuterium Label Integrity in Research Samples

A primary concern when using deuterated compounds in research is the stability of the isotopic label. Loss of deuterium through exchange with protons from the environment (e.g., solvents) can compromise the integrity of the sample and lead to erroneous analytical results. sigmaaldrich.com

The this compound variant has deuterium atoms on the methoxy group. C-D bonds, particularly on non-activated carbon atoms like those in a methoxy group, are generally stable and not readily exchangeable under normal physiological conditions. mdpi.com However, the harsh conditions employed in forced degradation studies (e.g., strong acids, strong bases, high temperatures) can potentially facilitate H-D exchange. sigmaaldrich.com

pH Effects: The rate of H-D exchange is highly dependent on the pH of the solvent. sigmaaldrich.com While the methoxy group itself is not directly acidic or basic, extreme pH conditions used in hydrolytic stress tests could create an environment where exchange becomes more likely, although this position is generally considered non-exchangeable. mdpi.com

Thermal and Photolytic Stress: High temperatures and UV radiation provide energy that could potentially overcome the activation barrier for H-D exchange, though this is less common for C-D bonds compared to O-D or N-D bonds.

Analytical Verification: Given the potential for label instability under stress, it is crucial to verify the isotopic enrichment and structural integrity of this compound. A strategy using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the position of the deuterium labels and quantify the isotopic purity. rsc.org Such analysis is vital, especially when using the labeled compound as an internal standard in quantitative LC-MS methods. rsc.orgmdpi.comnih.gov A study evaluating a tamsulosin-d4 standard found its isotopic purity to be 99.5%, demonstrating the high stability of labels in well-synthesized batches. rsc.org

Computational and Theoretical Investigations Pertaining to R Tamsulosin D3 Hydrochloride

Quantum Chemical Calculations on Isotope Effects and Molecular Dynamics

Quantum chemical calculations provide a fundamental understanding of how isotopic substitution impacts molecular behavior at the subatomic level. These methods are instrumental in predicting the kinetic and thermodynamic consequences of replacing hydrogen with deuterium (B1214612).

Predicting Kinetic Isotope Effects (KIE) through Quantum Mechanical Methods

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org Quantum mechanical methods are pivotal in predicting the magnitude of the KIE. The underlying principle lies in the difference in zero-point energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. faccts.de The C-D bond has a lower ZPE due to the heavier mass of deuterium, resulting in a higher activation energy for bond cleavage and a slower reaction rate. faccts.de This is known as a primary KIE and is most significant when the C-H bond is broken in the rate-determining step of a reaction. acs.org

The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), can be calculated using computational models. For a primary KIE involving deuterium, this ratio typically ranges from 2 to 7. core.ac.uk However, larger effects can be observed in certain cases. csbsju.edu Inverse KIEs (kH/kD < 1) are also possible if the bond involving the isotope becomes stronger in the transition state. csbsju.edu

Computational software like ORCA can be used to perform quantum-mechanical predictions of KIEs. faccts.de By calculating the free energy barriers for both the deuterated and non-deuterated molecules, the kH/kD ratio can be determined. faccts.de These theoretical predictions are invaluable for understanding reaction mechanisms and for designing molecules with enhanced metabolic stability. faccts.deosti.gov

Simulating Deuterium's Influence on Molecular Conformations and Vibrational Frequencies

Molecular dynamics (MD) simulations are powerful computational tools that simulate the motion of atoms and molecules over time, providing insights into conformational dynamics and flexibility. nih.govfrontiersin.org By incorporating deuterium into the molecular model of (R)-Tamsulosin, MD simulations can reveal how this isotopic substitution affects its three-dimensional structure and vibrational properties.

The increased mass of deuterium leads to a decrease in the vibrational frequency of the C-D bond compared to the C-H bond. csbsju.edu This change in vibrational frequency can be observed using infrared spectroscopy and can be accurately predicted by computational models. These alterations in vibrational modes can, in turn, influence the molecule's conformational preferences and its interactions with biological targets. MD simulations allow for the exploration of the conformational landscape of (R)-Tamsulosin-d3, identifying any significant changes in the populations of different conformers compared to the non-deuterated analogue.

In Silico Modeling of Metabolic Transformations Involving Deuterated Analogues

In silico tools play a crucial role in predicting the metabolic fate of drug candidates, including their deuterated analogues. These computational models can help identify potential metabolites and understand how deuteration alters metabolic pathways. nih.gov

Prediction of Metabolite Structures and Pathways based on Deuterium Labeling

Computational tools like BioTransformer can predict the metabolic transformations of small molecules. nih.gov By inputting the structure of (R)-Tamsulosin-d3, these programs can generate a list of potential metabolites based on known biotransformation reactions. Deuterium labeling is a key input for these predictions, as the software can account for the kinetic isotope effect on metabolic reactions. For instance, if a C-H bond is a primary site of metabolism by cytochrome P450 (CYP) enzymes, its replacement with a C-D bond will likely slow down the rate of oxidation at that position. acs.org This can lead to a shift in metabolism towards other sites on the molecule, resulting in a different metabolite profile. The prediction of these alternative metabolic pathways is a key advantage of in silico modeling. chemrxiv.org

Understanding Enzyme-Substrate Interactions with Deuterated (R)-Tamsulosin

Tamsulosin (B1681236) is primarily metabolized by CYP3A4 and CYP2D6 enzymes. pharmgkb.org To understand how deuteration affects these interactions, it's important to consider the stereoselectivity of both transport and metabolism. Studies have shown that organic cation transporters (OCTs) and CYP enzymes can exhibit stereoselectivity. For example, (R)-tamsulosin is transported with a higher apparent affinity by OCT1 than the (S)-enantiomer, and CYP2D6 also shows a higher metabolism of (R)-tamsulosin. acs.org

Docking Studies and Molecular Simulations for Understanding Isotope-Dependent Binding

Molecular docking and simulation are powerful computational techniques used to predict the binding orientation of a small molecule to its protein target and to study the dynamics of this interaction. acs.orgresearchgate.net These methods are crucial for understanding how the subtle change of isotopic substitution in (R)-Tamsulosin-d3 Hydrochloride might influence its binding to its primary targets, the α1-adrenergic receptors (α1-ARs). nih.govnih.govdrugbank.com

Future Directions and Emerging Research Avenues for R Tamsulosin D3 Hydrochloride

Novel Applications in Systems Biology and Metabolomics Research

The use of stable isotope-labeled compounds like (R)-Tamsulosin-d3 Hydrochloride is becoming increasingly vital in systems biology and metabolomics. nih.govnih.gov These fields aim to understand the complex interactions within biological systems by studying the complete set of metabolites, the metabolome. nih.gov Deuterium-labeled compounds serve as powerful tools to trace the metabolic fate of drugs and their impact on endogenous metabolic pathways. metsol.com

In the context of this compound, researchers can employ it as a tracer to meticulously track its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry. musechem.comnih.gov This allows for a detailed mapping of its journey through the body and the identification of its metabolites. metsol.com By comparing the metabolic profile of the deuterated and non-deuterated forms, scientists can gain a deeper understanding of how the strategic placement of deuterium (B1214612) alters metabolic pathways. acs.org This comparative approach is a cornerstone of metabolomics studies, providing insights into the intricate network of biochemical reactions. nih.gov

Advancements in Synthesis and Labeling Technologies for Deuterated Compounds

The growing demand for deuterated compounds in research and drug development has spurred significant advancements in their synthesis and labeling. nih.govresearchgate.net Historically, the synthesis of deuterated molecules was often complex and costly. However, recent breakthroughs in synthetic methodologies are making these compounds more accessible.

Key advancements include:

Hydrogen Isotope Exchange (HIE): This technique allows for the direct replacement of hydrogen with deuterium in a molecule, often at a late stage of the synthesis, which is more efficient. researchgate.netacs.org

Reductive Deuteration: This method involves the addition of deuterium across double or triple bonds in a molecule. researchgate.net